Cimicifugoside H-4
説明
Cimicifugoside H-4 is a trinor-cycloartane glycoside isolated from the rhizomes of Cimicifuga foetida (Shengma), a plant traditionally used in Chinese medicine. It belongs to the cimicifugoside H series (H-3, H-4, H-6), characterized by a trinor-9,19-cyclolanostanol skeleton with xyloside substitutions . The compound’s structural uniqueness lies in its modified cycloartane core, where three methyl groups are absent compared to typical cycloartane triterpenoids, and a β-D-xylopyranose moiety is attached at the C-3 position .
特性
CAS番号 |
161097-79-6 |
|---|---|
分子式 |
C32H48O9 |
分子量 |
576.7 g/mol |
IUPAC名 |
(1S,2S,4R,5R,6R,9R,10R,12R,16R,18S,21R)-2,9,10-trihydroxy-4,6,12,17,17-pentamethyl-18-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyhexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-en-8-one |
InChI |
InChI=1S/C32H48O9/c1-15-10-16(33)25(38)32(39)13-29(5)19-7-6-18-27(2,3)21(41-26-23(37)22(36)17(34)12-40-26)8-9-30(18)14-31(19,30)20(35)11-28(29,4)24(15)32/h7,15,17-18,20-26,34-39H,6,8-14H2,1-5H3/t15-,17-,18+,20+,21+,22+,23-,24-,25+,26+,28-,29+,30-,31+,32-/m1/s1 |
InChIキー |
XAOFACFLIBLCBM-UKBVKWQQSA-N |
SMILES |
CC1CC(=O)C(C2(C1C3(CC(C45CC46CCC(C(C6CC=C5C3(C2)C)(C)C)OC7C(C(C(CO7)O)O)O)O)C)O)O |
異性体SMILES |
C[C@@H]1CC(=O)[C@@H]([C@@]2([C@H]1[C@]3(C[C@@H]([C@@]45C[C@@]46CC[C@@H](C([C@@H]6CC=C5[C@@]3(C2)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)O)C)O)O |
正規SMILES |
CC1CC(=O)C(C2(C1C3(CC(C45CC46CCC(C(C6CC=C5C3(C2)C)(C)C)OC7C(C(C(CO7)O)O)O)O)C)O)O |
同義語 |
24-des-isopropyl-7-ene-23-one-9,19; 16,24-di-cycloart-3 beta,11 beta,16 alpha,24 alpha-tetraol 3-O-beta-D-xylopryanoside neocimiside |
製品の起源 |
United States |
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural Comparisons
The cimicifugoside H-series shares a trinor-cycloartane backbone but differs in glycosylation patterns and hydroxyl group placements. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Cimicifugosides
Notes:
- Cimicifugoside H-2 is distinguished by its ability to bind IKK1/α’s activation loop via hydrogen bonds and hydrophobic interactions, as shown by molecular docking and dynamics .
- Cimicifugoside H-4 shares the xyloside moiety with H-2 and H-3 but lacks documented target-specific studies. Its 24-hydroxy group may influence solubility or receptor binding compared to H-2’s 23-hydroxy group .
- Foetidinol, though isolated from the same plant, represents a distinct triterpenoid class, limiting direct functional comparisons .
Functional and Pharmacological Insights
Cimicifugoside H-2 as a Lead Compound
- Mechanism: Inhibits IKK1/α, a kinase critical for NF-κB activation, via binding to the activation loop (binding energy: −9.2 kcal/mol).
- Pharmacokinetics : Exhibits favorable ADMET properties, including moderate solubility and low hepatotoxicity risk .
Cimicifugoside H-4: Inferred Potential
- Structural Proximity : The shared cycloartane core and glycosylation with H-2 suggest possible overlap in targets (e.g., NF-κB pathway). However, the 24-hydroxy group may alter binding kinetics or specificity.
- Research Gaps: No direct studies on H-4’s bioactivity are cited in the provided evidence. Its role may be hypothesized based on biosynthetic pathways; H-1 can transform into H-2, H-3, and H-4, indicating that minor structural changes significantly modulate activity .
Transformational Relationships and SAR
Sakurai et al. (1995) demonstrated that Cimicifugoside H-1 serves as a precursor to H-2, H-3, and H-4 through hydroxylation and glycosylation steps . This highlights:
- Structure-Activity Relationship (SAR) : Hydroxyl group positioning (e.g., C-23 in H-2 vs. C-24 in H-4) may enhance or diminish kinase inhibition.
- Glycosylation Impact: The xyloside moiety in H-2 and H-4 likely improves solubility and target affinity compared to non-glycosylated analogs like Foetidinol.
Q & A
Q. Experimental workflow :
- Synthesize analogs with modified glycosylation sites.
- Test in vitro using macrophage models (e.g., RAW 264.7 cells) with TNF-α-induced NF-κB luciferase reporters.
- Apply dose-response curves and statistical modeling (e.g., IC calculations via nonlinear regression) .
Data validation : Replicate results across three independent experiments and compare with positive controls (e.g., dexamethasone) .
Q. What strategies resolve contradictions in reported bioactivity data for Cimicifugoside H-4 across different cell lines?
- Methodology :
- Perform meta-analysis of existing studies to identify confounding variables (e.g., cell passage number, serum concentration).
- Conduct comparative assays under standardized conditions, documenting cell viability (via MTT assays) and batch-specific compound solubility.
- Use multivariate regression to isolate compound-specific effects from methodological artifacts .
Q. How to integrate omics approaches to elucidate the pharmacokinetic profile of Cimicifugoside H-4?
- Methodology :
Pharmacokinetic (PK) study design : Administer Cimicifugoside H-4 in rodent models and collect plasma/tissue samples at timed intervals.
Q. Analytical integration :
- Quantify compound levels via LC-MS/MS with isotopic internal standards.
- Apply metabolomics (untargeted LC-QTOF-MS) to identify phase I/II metabolites.
- Map data to PK/PD models using software like Phoenix WinNonlin .
Ethical compliance : Obtain institutional approval for animal studies and adhere to ARRIVE guidelines for reporting .
Methodological Best Practices
- Literature synthesis : Use systematic review tools (e.g., PRISMA guidelines) to map gaps in Cimicifugoside H-4 research, prioritizing understudied areas like its interaction with cytochrome P450 enzymes .
- Data reporting : Include raw chromatographic data, NMR assignments, and statistical outputs (e.g., p-values, confidence intervals) in supplementary materials to enable replication .
- Ethical sourcing : Procure plant material from vouchered herbarium specimens with geographic origin documentation to ensure phytochemical consistency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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